(5R,6S)-5,6-Dimethylmorpholin-3-one (5R,6S)-5,6-Dimethylmorpholin-3-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC20138867
InChI: InChI=1S/C6H11NO2/c1-4-5(2)9-3-6(8)7-4/h4-5H,3H2,1-2H3,(H,7,8)/t4-,5+/m1/s1
SMILES:
Molecular Formula: C6H11NO2
Molecular Weight: 129.16 g/mol

(5R,6S)-5,6-Dimethylmorpholin-3-one

CAS No.:

Cat. No.: VC20138867

Molecular Formula: C6H11NO2

Molecular Weight: 129.16 g/mol

* For research use only. Not for human or veterinary use.

(5R,6S)-5,6-Dimethylmorpholin-3-one -

Specification

Molecular Formula C6H11NO2
Molecular Weight 129.16 g/mol
IUPAC Name (5R,6S)-5,6-dimethylmorpholin-3-one
Standard InChI InChI=1S/C6H11NO2/c1-4-5(2)9-3-6(8)7-4/h4-5H,3H2,1-2H3,(H,7,8)/t4-,5+/m1/s1
Standard InChI Key RNONBEOFYROAMW-UHNVWZDZSA-N
Isomeric SMILES C[C@@H]1[C@@H](OCC(=O)N1)C
Canonical SMILES CC1C(OCC(=O)N1)C

Introduction

Chemical Structure and Properties

The compound’s core structure consists of a six-membered morpholine ring containing both nitrogen and oxygen atoms, with a ketone group at the 3-position. The methyl groups at positions 5 and 6 introduce steric and electronic effects that influence its reactivity and binding affinity. Key properties include:

PropertyValueSource
CAS Number1605312-85-3
Molecular FormulaC6H11NO2\text{C}_6\text{H}_{11}\text{NO}_2
Molecular Weight129.16 g/mol
Stereochemistry(5R,6S)
Hazard StatementsH315, H319, H335

The compound’s chiral centers are critical for its biological activity, as enantiomeric forms often exhibit divergent pharmacological profiles .

Biological Activity and Mechanisms

Anti-Inflammatory Effects

In murine models, morpholine derivatives modulate cytokine levels (e.g., IL-6) and exhibit anti-inflammatory activity. The compound’s ability to influence enzymatic pathways, such as cyclooxygenase (COX) or lipoxygenase (LOX), warrants further investigation .

Applications in Drug Discovery

(5R,6S)-5,6-Dimethylmorpholin-3-one serves as a versatile scaffold in medicinal chemistry:

  • Kinase Inhibitors: Morpholine derivatives are explored as ATP-competitive inhibitors for oncology targets .

  • Antiviral Agents: Structural analogs show activity against viral proteases .

  • Central Nervous System (CNS) Drugs: Chiral morpholines can cross the blood-brain barrier, making them candidates for neurodegenerative diseases .

Comparison with Structural Analogs

The stereochemical arrangement of (5R,6S)-5,6-Dimethylmorpholin-3-one distinguishes it from related compounds:

CompoundKey DifferencesBioactivity
(2S,5R)-2,5-DimethylmorpholineLacks ketone groupGPCR modulation
5,5-Dimethylmorpholin-3-oneSymmetric methyl groupsReduced chiral specificity
EvomonosideGlycosylated morpholineCardiotonic activity

The presence of the ketone group in (5R,6S)-5,6-Dimethylmorpholin-3-one enhances its electrophilicity, facilitating interactions with nucleophilic residues in enzymes .

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